molecular formula C9H15ClN2O B12756377 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride CAS No. 113139-67-6

2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride

Cat. No.: B12756377
CAS No.: 113139-67-6
M. Wt: 202.68 g/mol
InChI Key: YHOWCGQNTBSCSD-UHFFFAOYSA-N
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Description

2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride is a chemical compound with a unique structure that includes a pyrazinone ring substituted with dimethyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: This compound shares a similar core structure but has different substituents.

    Imidazole derivatives: These compounds have a similar heterocyclic structure and exhibit a range of biological activities.

Uniqueness

2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

113139-67-6

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

5,6-dimethyl-3-propan-2-yl-1H-pyrazin-2-one;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c1-5(2)8-9(12)11-7(4)6(3)10-8;/h5H,1-4H3,(H,11,12);1H

InChI Key

YHOWCGQNTBSCSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(C)C)C.Cl

Origin of Product

United States

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